molecular formula C16H20N2O2 B4755365 3-ethyl-N-(2-isopropylphenyl)-5-methyl-4-isoxazolecarboxamide

3-ethyl-N-(2-isopropylphenyl)-5-methyl-4-isoxazolecarboxamide

Cat. No. B4755365
M. Wt: 272.34 g/mol
InChI Key: UOHVUGGEKGCXLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-N-(2-isopropylphenyl)-5-methyl-4-isoxazolecarboxamide, also known as A-412997, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of isoxazolecarboxamides and has been found to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and anticonvulsant properties.

Mechanism of Action

The exact mechanism of action of 3-ethyl-N-(2-isopropylphenyl)-5-methyl-4-isoxazolecarboxamide is not fully understood. However, it is believed to act as a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR). The α7 nAChR is a ligand-gated ion channel that is involved in several physiological processes, including learning and memory, inflammation, and pain perception. By blocking the α7 nAChR, 3-ethyl-N-(2-isopropylphenyl)-5-methyl-4-isoxazolecarboxamide is believed to reduce the release of pro-inflammatory cytokines and decrease pain perception.
Biochemical and Physiological Effects:
3-ethyl-N-(2-isopropylphenyl)-5-methyl-4-isoxazolecarboxamide has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of inflammation. 3-ethyl-N-(2-isopropylphenyl)-5-methyl-4-isoxazolecarboxamide has also been found to reduce pain perception in animal models of neuropathic pain. Furthermore, 3-ethyl-N-(2-isopropylphenyl)-5-methyl-4-isoxazolecarboxamide has been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

3-ethyl-N-(2-isopropylphenyl)-5-methyl-4-isoxazolecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. Furthermore, it exhibits potent analgesic and anti-inflammatory properties, making it a useful tool for studying pain and inflammation. However, 3-ethyl-N-(2-isopropylphenyl)-5-methyl-4-isoxazolecarboxamide also has some limitations. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. Furthermore, its mechanism of action is not fully understood, which may limit its usefulness in certain types of experiments.

Future Directions

There are several future directions for the study of 3-ethyl-N-(2-isopropylphenyl)-5-methyl-4-isoxazolecarboxamide. One potential direction is to further investigate its mechanism of action. This could involve studying its effects on other receptors and signaling pathways that are involved in pain and inflammation. Another direction is to study its long-term safety and efficacy in animal models and eventually in humans. Furthermore, 3-ethyl-N-(2-isopropylphenyl)-5-methyl-4-isoxazolecarboxamide could be used as a lead compound for the development of new drugs for the treatment of pain, inflammation, anxiety, and depression.

Scientific Research Applications

3-ethyl-N-(2-isopropylphenyl)-5-methyl-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit analgesic, anti-inflammatory, and anticonvulsant properties. 3-ethyl-N-(2-isopropylphenyl)-5-methyl-4-isoxazolecarboxamide has also been found to be effective in treating neuropathic pain, which is a type of chronic pain that results from damage or dysfunction of the nervous system. Furthermore, 3-ethyl-N-(2-isopropylphenyl)-5-methyl-4-isoxazolecarboxamide has been shown to have potential as a treatment for anxiety and depression.

properties

IUPAC Name

3-ethyl-5-methyl-N-(2-propan-2-ylphenyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-5-13-15(11(4)20-18-13)16(19)17-14-9-7-6-8-12(14)10(2)3/h6-10H,5H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHVUGGEKGCXLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC2=CC=CC=C2C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-5-methyl-N-[2-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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